3-((2-Methylbenzyl)thio)butan-2-one
Description
3-((2-Methylbenzyl)thio)butan-2-one is a thioether derivative of butan-2-one, characterized by a 2-methylbenzyl substituent attached to the sulfur atom at the third carbon of the ketone backbone. Thioether-containing compounds are often explored in organic synthesis, fragrances, and pharmaceuticals due to their unique electronic and steric properties .
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]butan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9-6-4-5-7-12(9)8-14-11(3)10(2)13/h4-7,11H,8H2,1-3H3 |
InChI Key |
PMABCCJBIMGLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylbenzyl)thio)butan-2-one typically involves the reaction of 2-methylbenzyl chloride with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thioether linkage is formed. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylbenzyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of the benzyl group.
Scientific Research Applications
3-((2-Methylbenzyl)thio)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Methylbenzyl)thio)butan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-((2-Methylbenzyl)thio)butan-2-one with structurally related thioether or ketone derivatives, highlighting molecular features, physicochemical properties, and applications:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., 2-methylbenzyl, methylthio): Increase lipophilicity and stability, making these compounds suitable for fragrance applications .
- Electron-Withdrawing Groups (e.g., 4-nitrophenyl): Enhance reactivity in condensation or substitution reactions, as seen in similar ketone derivatives .
- Heterocyclic Substituents (e.g., furan, thiophene): Modify solubility and electronic properties, expanding utility in organic synthesis .
- Physical Properties: Molar mass and substituent size correlate with boiling points and solubility. For example, 3-(methylthio)-2-butanone (C₅H₁₀OS) is more volatile than bulkier analogs like 3-((4-nitrophenyl)thio)butan-2-one .
Biological Activity
3-((2-Methylbenzyl)thio)butan-2-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a thioether functional group and a carbonyl moiety, which contribute to its unique chemical behavior. The thioether group allows for participation in redox reactions, while the carbonyl group can form hydrogen bonds with various biological molecules. This dual functionality is crucial for its interaction with biological targets and modulation of biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Redox Reactions : The thioether group can undergo oxidation-reduction processes, influencing cellular redox states.
- Hydrogen Bonding : The carbonyl group facilitates hydrogen bonding with proteins and nucleic acids, potentially altering their function.
These interactions can lead to various effects, including modulation of enzyme activity and receptor signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 - 50 µg/mL |
| Escherichia coli | 25 - 100 µg/mL |
| Pseudomonas aeruginosa | >100 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of NF-κB signaling pathways.
Case Study: A549 Lung Cancer Cells
In a study involving A549 lung cancer cells, treatment with varying concentrations of this compound resulted in:
- Inhibition of Cell Viability : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Caspase Activation : Increased levels of activated caspases indicated the induction of apoptosis.
| Concentration (µM) | Cell Viability (%) | Caspase Activity (Fold Increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 75 | 2 |
| 20 | 50 | 4 |
These results highlight the potential of this compound as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 3-((2-Methylphenyl)thio)propan-2-one and 3-((2-Methylbenzyl)thio)pentan-2-one, this compound shows unique properties due to its specific structural features.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Thioether + Butanone | Antimicrobial, Anticancer |
| 3-((2-Methylphenyl)thio)propan-2-one | Thioether + Propanone | Moderate Antimicrobial |
| 3-((2-Methylbenzyl)thio)pentan-2-one | Thioether + Pentanone | Limited Studies Available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
